(R)-GNE-140 - 2003234-63-5

(R)-GNE-140

Catalog Number: EVT-280348
CAS Number: 2003234-63-5
Molecular Formula: C25H23ClN2O3S2
Molecular Weight: 499.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GNE-140 is an active site-targeting, potent and selective lactate dehydrogenase (LDH) inhibitor (LDH-A/B/C IC50 = 3/5/5 nM; LDH-A IC50 = 22 nM with mixed GNE-140 diastereomers; malate dehydrogenases MDH1/2 IC50 >10 μM; 301 kinases IC50 >1 μM) that reduces cellular lactate (IC50 = 670 nM; MIA PaCa-2) and upregulates pyruvate levels. (R)-GNE-140 is an effective LDHA/LDHB inhibitor (IC50s: 3/5 nM) and is 18-fold more potent than S enantiomer. Pancreatic cell lines that utilize oxidative phosphorylation (OXPHOS) rather than glycolysis were inherently resistant to GNE-140, but could be resensitized to GNE-140 with the OXPHOS inhibitor phenformin. (R)-GNE-140 (5 mg/kg) has high bioavailability in mice. At higher oral doses, ranging from 50 to 200 mg/kg, (R)-GNE-140 displays greater exposure. (R)-GNE-140 inhibits proliferation in 37 of 347 cancer cell lines tested at a potency cut off of 5 μM. (R)-GNE-140 shows inhibitory effect on two chondrosarcoma (bone) cancer cell lines that harbor IDH1 mutations, with IC50 of 0.8 Μm.

Oxamate

Compound Description: Oxamate is a pyruvate analog and a known inhibitor of lactate dehydrogenase (LDH) [, , ]. It competes with pyruvate for binding to the active site of LDH, thereby inhibiting the conversion of pyruvate to lactate. Oxamate has been widely used in research to study the effects of LDH inhibition on cancer cell metabolism and growth.

Relevance to GNE-140: Both oxamate and GNE-140 are inhibitors of LDH, targeting the enzyme's activity to disrupt glycolysis in cancer cells [, , ]. While oxamate is a non-specific LDH inhibitor, GNE-140 is a more potent and selective inhibitor of LDHA [, ]. Both compounds have been shown to enhance radiosensitivity in tumor cells by impairing the heat shock response [, ].

Galloflavin

Compound Description: Galloflavin is a small-molecule inhibitor of LDH []. It exhibits inhibitory activity against LDH and has been studied for its potential anticancer effects.

Relevance to GNE-140: Similar to GNE-140, galloflavin targets LDH activity in cancer cells []. Both compounds belong to the class of small-molecule LDH inhibitors.

2-Deoxy-D-glucose (2DG)

Compound Description: 2-Deoxy-D-glucose (2DG) is a glucose analog that inhibits glycolysis by competing with glucose for uptake and phosphorylation []. It has been investigated as a potential anticancer agent due to its ability to disrupt glucose metabolism in tumor cells.

Relevance to GNE-140: Both GNE-140 and 2DG target different steps in the glycolytic pathway to inhibit cancer cell growth []. While GNE-140 inhibits LDH, the enzyme responsible for the conversion of pyruvate to lactate, 2DG disrupts glycolysis at an earlier stage by inhibiting glucose uptake and phosphorylation []. Combining 2DG with mTORC1 inhibitors has shown synergistic effects in reducing tumor growth, highlighting the potential of targeting multiple metabolic pathways in cancer treatment [].

Everolimus

Compound Description: Everolimus is an inhibitor of mTORC1, a key regulator of cellular energy and biomass production []. It is a clinically approved drug used in cancer treatment.

Relevance to GNE-140: Although structurally unrelated, everolimus exhibits synergistic effects with GNE-140 in inhibiting cancer cell growth []. This synergy arises from their complementary mechanisms of action: GNE-140 inhibits LDH, while everolimus targets the mTORC1 pathway, which plays a crucial role in metabolic reprogramming and resistance to glycolytic inhibition [].

Overview

(R)-GNE-140 is a novel compound that functions as a potent inhibitor of lactate dehydrogenase A, an enzyme implicated in the metabolic reprogramming of cancer cells. This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to suppress lactate production and inhibit tumor growth. The compound exhibits high specificity and efficacy, with an IC50 value of approximately 3 nM for lactate dehydrogenase A and 5 nM for lactate dehydrogenase B, indicating its strong inhibitory action against these enzymes .

Source and Classification

(R)-GNE-140 was developed through systematic research aimed at identifying effective inhibitors of lactate dehydrogenase A. The compound is classified under small molecule inhibitors targeting metabolic pathways in cancer cells. Its design is based on the understanding of the role of lactate dehydrogenase in cancer metabolism, particularly its involvement in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen .

Synthesis Analysis

The synthesis of (R)-GNE-140 involves several key steps that ensure the compound's purity and activity. The process typically begins with the selection of appropriate starting materials that can be chemically modified to yield the desired structure. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify intermediates and the final product.

  1. Starting Materials: Specific organic compounds are chosen based on their reactivity and ability to form the desired lactate dehydrogenase inhibitor structure.
  2. Chemical Modifications: Reactions such as amide formation and coupling reactions are utilized to construct the core structure of (R)-GNE-140.
  3. Purification: After synthesis, the compound undergoes rigorous purification processes, including recrystallization and HPLC, to achieve a high level of purity essential for biological testing.
Molecular Structure Analysis

The molecular structure of (R)-GNE-140 is characterized by its specific arrangement of atoms that contribute to its inhibitory activity against lactate dehydrogenase A.

  • Molecular Formula: The exact molecular formula is not specified in the provided sources, but it typically includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • Structural Features: The compound features functional groups that facilitate binding to the active site of lactate dehydrogenase A, enhancing its inhibitory potential.

Data Representation

PropertyValue
Molecular WeightNot specified
IC50 for LDHA3 nM
IC50 for LDHB5 nM
Chemical Reactions Analysis

(R)-GNE-140 participates in specific chemical reactions that inhibit lactate dehydrogenase A activity:

  1. Inhibition Mechanism: The compound binds to the enzyme's active site or allosteric sites, preventing substrate binding or altering enzyme conformation.
  2. Reversible Binding: The interaction may be reversible or irreversible depending on the nature of the binding forces involved (e.g., hydrogen bonds, hydrophobic interactions).

Technical Details

  • Binding Studies: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) may be employed to analyze binding kinetics and affinities.
  • Enzyme Activity Assays: Spectrophotometric assays are commonly used to measure lactate production in cell cultures treated with (R)-GNE-140.
Mechanism of Action

The mechanism by which (R)-GNE-140 exerts its effects primarily revolves around its ability to inhibit lactate dehydrogenase A:

  1. Lactate Production Inhibition: By inhibiting this enzyme, (R)-GNE-140 reduces lactate accumulation in tumor microenvironments, which is linked to tumor growth and immune evasion.
  2. Induction of Metabolic Changes: Inhibition leads to a shift in cellular metabolism from glycolysis towards oxidative phosphorylation, potentially increasing reactive oxygen species production and inducing cell death pathways .
Physical and Chemical Properties Analysis

(R)-GNE-140 exhibits several notable physical and chemical properties:

Relevant Data or Analyses

Physical characterization techniques such as NMR spectroscopy or mass spectrometry may be employed to confirm the identity and purity of (R)-GNE-140.

Applications

The primary applications of (R)-GNE-140 lie within scientific research focused on cancer therapeutics:

  1. Cancer Treatment: Its role as a lactate dehydrogenase A inhibitor positions it as a promising candidate for treating cancers characterized by high glycolytic activity.
  2. Metabolic Research: The compound can be utilized in studies aimed at understanding metabolic reprogramming in cancer cells and exploring new therapeutic strategies targeting metabolic pathways.

Properties

CAS Number

2003234-63-5

Product Name

(R)-GNE-140

IUPAC Name

(2R)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one

Molecular Formula

C25H23ClN2O3S2

Molecular Weight

499.04

InChI

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m1/s1

InChI Key

SUFXXEIVBZJOAP-RUZDIDTESA-N

SMILES

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5

Solubility

Soluble in DMSO

Synonyms

R-GNE-140; (R)-GNE-140; GNE 140; GNE140.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.